molecular formula C16H16F3N3O2S B2568783 2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-23-6

2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2568783
CAS No.: 2034414-23-6
M. Wt: 371.38
InChI Key: RRQZWMIXBQPJBW-UHFFFAOYSA-N
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Description

The compound “2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It is also known as PHTPP, a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% while it has no effect on basal cAMP . It inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the trifluoromethyl group and the sulfonyl group are notable features . Further analysis would require more specific information or computational modeling .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These efforts have led to the creation of compounds with significant activities against various bacterial strains, highlighting the potential of such molecular structures in combating microbial infections (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anti-Inflammatory Applications

A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized, demonstrating notable anti-inflammatory and antimicrobial properties. This work underscores the therapeutic potential of these compounds, offering a foundation for the development of new drugs (Kendre, Landge, Jadhav, & Bhusare, 2013).

Enhanced Antimicrobial Agents

Further research into sulfamoyl moiety-incorporating heterocyclic compounds has shown promising antimicrobial activities, suggesting these structures could lead to the development of potent antimicrobial agents. Such studies contribute to our understanding of how structural modifications can enhance biological activity (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Trifluoromethyl-Containing Antimicrobial Agents

The synthesis of trifluoromethyl-containing pyrazolinyl sulfones has been explored, revealing their potential as antimicrobial agents. This research indicates the importance of trifluoromethyl groups in enhancing the antimicrobial efficacy of heterocyclic compounds (Bonacorso, Wentz, Lourega, Cechinel, Moraes, Coelho, Zanatta, Martins, Hoerner, & Alves, 2006).

Diverse Antimicrobial Activities

The development of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety has highlighted the structural diversity achievable in synthesizing compounds with varied antimicrobial activities. Such research paves the way for discovering novel antimicrobial agents with potential applications in treating infectious diseases (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

    Target of action

    Compounds with a pyrazolo[1,5-a]pyrazine scaffold, like “2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine”, are often associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

    Mode of action

    The interaction of these compounds with their targets often involves binding to a specific site on the target molecule, which can alter the target’s function and lead to changes in cellular processes .

    Biochemical pathways

    The affected pathways can vary widely depending on the specific targets of the compound. For example, if the compound targets a kinase, it might affect signal transduction pathways in the cell .

    Result of action

    The molecular and cellular effects of the compound’s action can include changes in gene expression, protein function, cell growth, and cell survival, among others .

Properties

IUPAC Name

11-[4-(trifluoromethyl)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-4-6-12(7-5-11)25(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQZWMIXBQPJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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